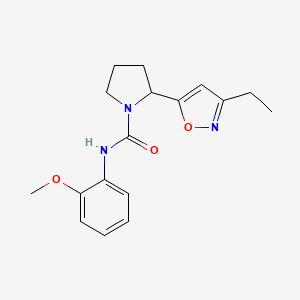![molecular formula C16H19N5O B5906863 N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine, also known as PPNMT inhibitor, is a chemical compound used in scientific research to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla, and PPNMT inhibitor can be used to study the physiological and biochemical effects of this conversion.
Wirkmechanismus
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor works by binding to the active site of PNMT, preventing the enzyme from converting norepinephrine to epinephrine. This inhibition can lead to a decrease in circulating levels of epinephrine and an increase in norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are dependent on the specific research question being investigated. However, some potential effects of this compound inhibition include changes in blood pressure, heart rate, and stress response. This compound inhibitor has also been shown to affect neurotransmitter levels in the brain, which may have implications for the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor is its specificity for PNMT, which allows researchers to selectively inhibit this enzyme without affecting other biochemical processes. However, one limitation of this compound inhibitor is its potential for off-target effects, which may complicate the interpretation of research results.
Zukünftige Richtungen
There are many potential future directions for research involving N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor. One area of interest is the role of PNMT in the development and progression of cardiovascular disease. Additionally, this compound inhibitor may have therapeutic potential for the treatment of psychiatric disorders such as anxiety and depression. Further research is needed to fully understand the biochemical and physiological effects of this compound inhibition and its potential clinical applications.
Synthesemethoden
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxy-1-naphthaldehyde with propylamine, followed by the addition of sodium azide and reduction with tin (II) chloride. The resulting product can then be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor has been used in a variety of scientific research studies to investigate the role of PNMT in various physiological and biochemical processes. For example, this compound inhibitor has been used to study the effects of epinephrine on blood pressure regulation, as well as the role of PNMT in stress response and anxiety.
Eigenschaften
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-propyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-3-10-21-16(18-19-20-21)17-11-14-13-7-5-4-6-12(13)8-9-15(14)22-2/h4-9H,3,10-11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKTQOSKSOOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
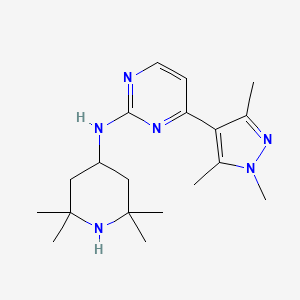
![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)
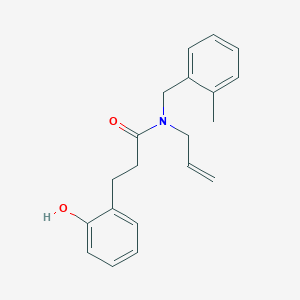
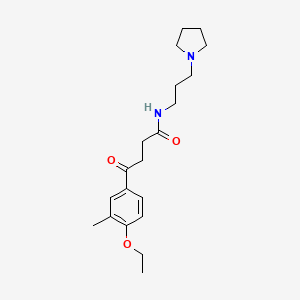
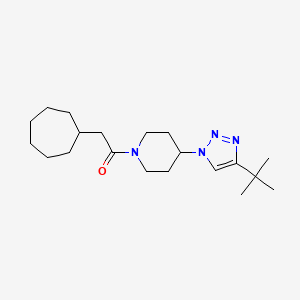
![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)
